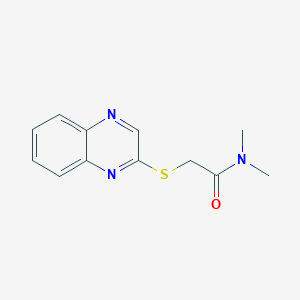

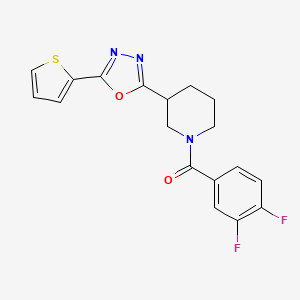

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as BBDF and belongs to the class of organic compounds known as benzofurans.

Applications De Recherche Scientifique

Microbial Quorum Sensing Inhibitors

One significant application of compounds related to (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is their ability to interfere with microbial communication and biofilm formation. For instance, derivatives such as (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized and explored for their potential in disrupting microbial quorum sensing, particularly against Staphylococcus epidermidis. This application is crucial in the context of microbial resistance, offering a pathway to mitigate the risks associated with biofilm-associated infections (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

Synthesis and Reactivity

On the synthetic front, derivatives of the compound showcase intriguing reactivity profiles, which are pivotal for developing novel compounds with potential biological activities. For example, the reactivity of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with aliphatic amines has been studied, leading to the formation of compounds with potential biological action. The introduction of a thiophene substituent increases the promise of these compounds, particularly in terms of biological activity, underpinning their relevance in medicinal chemistry (Shipilovskikh & Rubtsov, 2014).

Cyclization and Synthesis Pathways

Compounds related to this compound are also significant in various cyclization and synthesis strategies. These methods are not just pivotal for the synthesis of complex molecular structures but also for exploring novel pharmacological properties. For instance, the synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans relies on cyclizations of open-chained 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane. Such synthetic strategies, including "cyclization/dehydrogenation" reactions, are fundamental in producing a wide range of furan derivatives with potential applications in pharmaceuticals and material sciences (Bellur & Langer, 2005).

Propriétés

IUPAC Name |

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)10-18-19(22)15-8-7-14(11-17(15)26-18)25-20(23)16-2-1-9-24-16/h1-11H/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJWGRJXUBUBGW-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-(2-fluorophenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2578839.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2578840.png)

![5-Bromo-2-chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2578841.png)

![Ethyl 4-(4-fluorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2578842.png)

![2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2578847.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B2578852.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2578853.png)